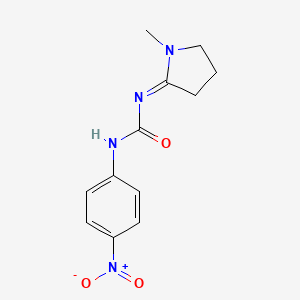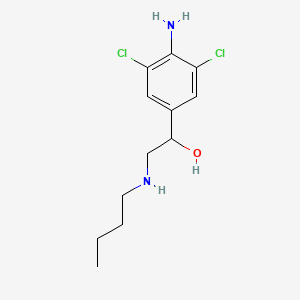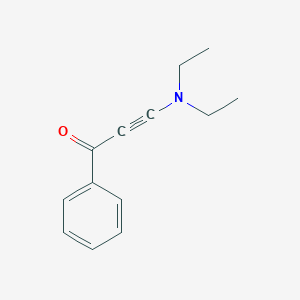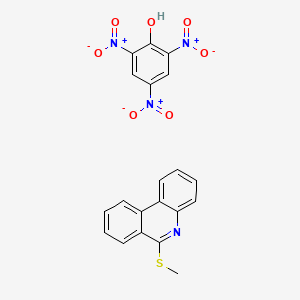
6-methylsulfanylphenanthridine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methylsulfanylphenanthridine: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. 6-methylsulfanylphenanthridine is a heterocyclic aromatic compound, while 2,4,6-trinitrophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-methylsulfanylphenanthridine: can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-methylthiobenzaldehyde with aniline in the presence of a base, followed by cyclization to form the phenanthridine ring.
2,4,6-trinitrophenol: is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without excessive side reactions. Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature .
Analyse Chemischer Reaktionen
Types of Reactions
6-methylsulfanylphenanthridine: undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
2,4,6-trinitrophenol: is known for its reactivity due to the presence of nitro groups. It undergoes reduction reactions to form aminophenols and can participate in substitution reactions. Major products formed from these reactions include picramic acid and other derivatives .
Wissenschaftliche Forschungsanwendungen
6-methylsulfanylphenanthridine: has applications in organic synthesis and medicinal chemistry. It serves as a building block for the synthesis of various biologically active compounds and pharmaceuticals.
2,4,6-trinitrophenol: is widely used in scientific research for its explosive properties. It is utilized in the development of explosives, dyes, and as a reagent in chemical analysis. Additionally, it has applications in the detection of metals and in the study of oxidative processes .
Wirkmechanismus
The mechanism of action of 6-methylsulfanylphenanthridine involves its interaction with biological targets through its aromatic and sulfur-containing moieties. It can act as an inhibitor or modulator of specific enzymes and receptors.
2,4,6-trinitrophenol: exerts its effects through its highly reactive nitro groups. It can uncouple oxidative phosphorylation in biological systems, leading to its use as a metabolic stimulant and in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
6-methylsulfanylphenanthridine: can be compared with other phenanthridine derivatives, such as phenanthridine itself and its various substituted forms. Its unique sulfur-containing group distinguishes it from other derivatives.
2,4,6-trinitrophenol: is similar to other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrophenol. its higher explosive power and solubility in water make it unique among its peers .
Eigenschaften
CAS-Nummer |
51381-77-2 |
|---|---|
Molekularformel |
C20H14N4O7S |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
6-methylsulfanylphenanthridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H11NS.C6H3N3O7/c1-16-14-12-8-3-2-6-10(12)11-7-4-5-9-13(11)15-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9H,1H3;1-2,10H |
InChI-Schlüssel |
GRFYQQDRECJZDO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


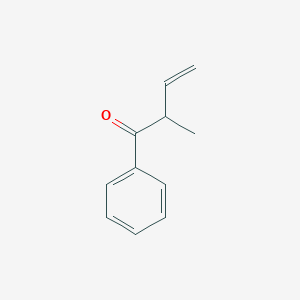
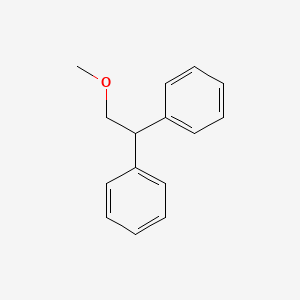
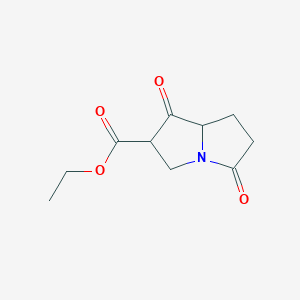
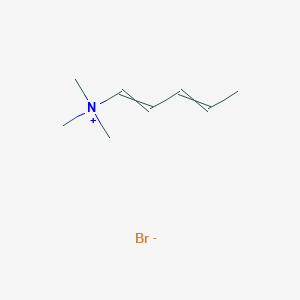

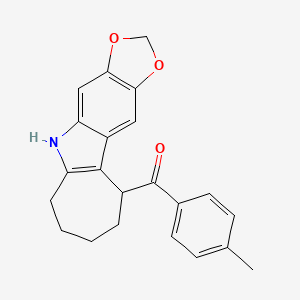
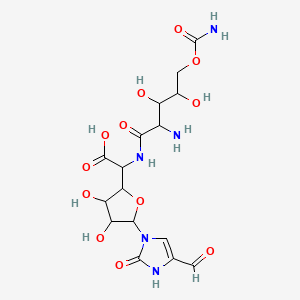
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)

